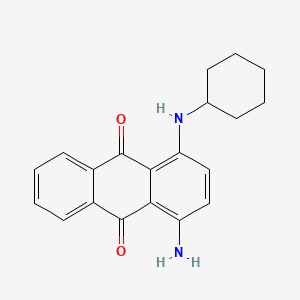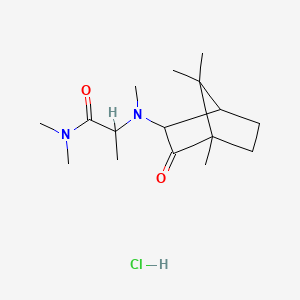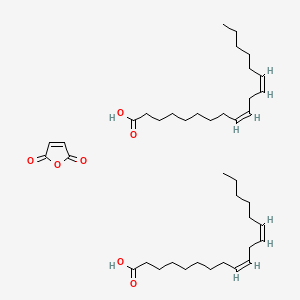![molecular formula C16H10CrN2O7S.Na<br>C16H10CrN2NaO7S B13777330 sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide CAS No. 94276-30-9](/img/structure/B13777330.png)
sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide is a complex compound with a molecular formula of C16H10CrN2NaO7S. This compound is known for its vibrant color and is often used as a dye. It is a coordination complex where chromium is in the +3 oxidation state, and it is coordinated with sodium, hydroxide, and a naphthalenesulfonate ligand that contains an azo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine, such as aniline, followed by coupling with a naphthalenesulfonic acid derivative to form the azo compound.
Complexation with Chromium: The azo compound is then reacted with a chromium(III) salt, such as chromium chloride, in the presence of sodium hydroxide. This step involves the coordination of the azo compound to the chromium ion, forming the final complex.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. The process involves continuous stirring and controlled addition of reagents to ensure complete reaction and high yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation-Reduction: The compound can undergo redox reactions where the chromium ion can change its oxidation state.
Substitution: The hydroxide and other ligands can be substituted by other nucleophiles under appropriate conditions.
Complexation: The compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Halides, phosphines.
Major Products
Oxidation: Chromium(IV) or Chromium(VI) complexes.
Reduction: Chromium(II) complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a dye and a reagent in various analytical techniques. Its vibrant color makes it useful in spectrophotometric analysis.
Biology
In biological research, it is used as a staining agent for tissues and cells, helping in the visualization of cellular structures under a microscope.
Medicine
In medicine, the compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, it is used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its ability to form coordination complexes with various substrates. The azo group can participate in electron transfer reactions, while the chromium ion can interact with biological molecules, affecting their function. The molecular targets include enzymes and proteins, where the compound can inhibit or modify their activity through coordination or redox reactions.
Comparison with Similar Compounds
Similar Compounds
- Chromium(3+) sodium 1-[(E)-(5-chloro-2-oxidophenyl)diazenyl]-2-naphthalenolate
- Chromium(3+) sodium hydroxide (3Z)-6-oxido-3-[(2-oxidophenyl)hydrazono]-4-oxo-3,4-dihydro-2-naphthalenesulfonate
Uniqueness
Sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide is unique due to its specific coordination environment and the presence of both azo and sulfonate groups. This combination imparts distinct chemical and physical properties, such as its vibrant color and reactivity, making it valuable in various applications.
Properties
CAS No. |
94276-30-9 |
|---|---|
Molecular Formula |
C16H10CrN2O7S.Na C16H10CrN2NaO7S |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide |
InChI |
InChI=1S/C16H12N2O6S.Cr.Na.H2O/c19-12-4-2-1-3-11(12)17-18-16-13(20)6-5-9-7-10(25(22,23)24)8-14(21)15(9)16;;;/h1-8,19-21H,(H,22,23,24);;;1H2/q;+3;+1;/p-4 |
InChI Key |
XKDUPYHAKNTBFL-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])[O-])[O-].[OH-].[Na+].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[4.4]nona-1,3-diene](/img/structure/B13777251.png)
![Butyltintris[2-(myristoyloxy)ethylmercaptide]](/img/structure/B13777259.png)
![N-(4-Bromophenyl)-N'-[4-(morpholin-4-yl)butyl]urea](/img/structure/B13777277.png)

![Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate](/img/structure/B13777291.png)



![1,3,5-Tris[4'-(dimethylamino)biphenyl-4-yl]benzene](/img/structure/B13777308.png)


![N,N-Diethyl-N'-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine dimaleate](/img/structure/B13777331.png)


